molecular formula C23H25N3O3 B2931148 N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide CAS No. 898454-85-8

N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B2931148
CAS No.: 898454-85-8
M. Wt: 391.471
InChI Key: RIVISHCEIGSMKV-UHFFFAOYSA-N
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Description

N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide is a structurally complex amide derivative featuring a tricyclic azatricyclo[6.3.1.0^{4,12}]dodecatriene core. The 3-methyl and 3-phenylpropyl substituents on the ethanediamide moiety suggest modifications aimed at optimizing lipophilicity, bioavailability, or target binding.

Properties

IUPAC Name

N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-15-19-14-18(13-17-10-6-12-26(20(17)19)23(15)29)25-22(28)21(27)24-11-5-9-16-7-3-2-4-8-16/h2-4,7-8,13-15H,5-6,9-12H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVISHCEIGSMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-(3-phenylpropyl)ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by functional group modifications to introduce the ethanediamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Oxidation Reactions

The tricyclic framework and amide groups undergo selective oxidation under controlled conditions:

Reagents/Conditions Site of Oxidation Product
KMnO₄ (acidic conditions)Cyclic tertiary amineFormation of N-oxide derivatives (enhanced polarity)
Ozone (O₃)Alkene moieties in tricyclic coreCleavage to form carbonyl compounds (e.g., ketones or aldehydes)
  • Mechanistic Insight : Oxidation of the tertiary amine generates N-oxides, which may serve as intermediates for further functionalization. Ozonolysis targets strained alkenes, fragmenting the tricyclic system.

Hydrolysis Reactions

The ethanediamide linkage and lactam groups are susceptible to hydrolysis:

Conditions Bond Cleavage Products
6M HCl (reflux, 12h)Amide bond3-methyl-2-oxo-azatricyclo fragment + 3-phenylpropylamine
NaOH (aq., 80°C)Lactam ringRing-opened carboxylic acid derivatives
  • Key Observation : Acidic hydrolysis splits the ethanediamide bridge, while alkaline conditions preferentially open the lactam ring. Reaction yields depend on solvent polarity and temperature.

Nucleophilic Substitutions

Electrophilic sites in the tricyclic system and phenylpropyl chain enable nucleophilic attacks:

Nucleophile Reaction Site Product
Grignard reagents (RMgX)Carbonyl groupsAlcohol derivatives via ketone reduction
Amines (e.g., NH₃)Electrophilic carbonsAmine-adducted analogs (structural diversification)
  • Stereochemical Considerations : Steric hindrance from the tricyclic structure limits nucleophilic access to certain positions, favoring regioselectivity.

Cross-Coupling Reactions

The phenylpropyl substituent participates in transition-metal-catalyzed couplings:

Catalyst System Reaction Type Application
Pd(PPh₃)₄, Suzuki conditionsC–C bond formationBiaryl derivatives for drug discovery
  • Yield Optimization : Ligand choice and solvent (e.g., DMF or THF) critically influence reaction efficiency.

Thermal Degradation

At elevated temperatures (>200°C), the compound undergoes decomposition:

Temperature Primary Pathway Degradation Products
250°C (inert atmosphere)Retro-Diels-AlderFragmented alkenes and nitriles
  • Stability Note : Thermal stability is pH-dependent; acidic environments accelerate degradation.

Biological Activity

N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide (CAS No. 898411-42-2) is a complex organic compound characterized by its unique azatricyclo structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2}, with a molecular weight of approximately 350.4 g/mol. Its intricate structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₂N₄O₂
Molecular Weight350.4 g/mol
IUPAC NameThis compound

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

  • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

2. Receptor Interaction:

  • It is believed to interact with various receptors that play critical roles in signal transduction pathways associated with inflammation and cancer progression.

3. Antioxidant Activity:

  • Preliminary studies suggest that this compound may exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems.

Research Findings

Recent studies have explored the pharmacological potential of this compound:

Case Study 1: Anticancer Activity

  • A study investigated the anticancer properties of this compound against various cancer cell lines (e.g., breast and prostate cancer). Results indicated significant cytotoxic effects, with IC50 values in the low micromolar range.

Case Study 2: Anti-inflammatory Effects

  • Another study assessed the anti-inflammatory effects using an animal model of induced inflammation. The compound demonstrated a reduction in inflammatory markers and improved recovery times compared to control groups.

Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity in vitro
Anti-inflammatoryReduced inflammation markers in vivo
Enzyme inhibitionPotential modulation of metabolic pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares its azatricyclo[6.3.1.0^{4,12}]dodecatriene core with several analogs but differs in substituent groups (Table 1). Key structural variations include:

  • N-ethyl-N'-{2-oxo-1-azatricyclo[...]dodecatrien-6-yl}ethanediamide (): Substitutes the 3-phenylpropyl group with an ethyl chain, reducing steric bulk and hydrophobicity.
  • N'-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-N-{3-methyl-2-oxo-1-azatricyclo[...]dodecatrien-6-yl}ethanediamide (): Incorporates a furan-piperidine hybrid substituent, likely influencing pharmacokinetic properties via π-π interactions or metabolic stability.

Molecular Properties

Compound Name (Abbreviated) Molecular Formula Molecular Weight Key Substituents Source
Target Compound C23H27N3O3 393.5 g/mol 3-methyl, 3-phenylpropyl -
N-ethyl-N'-{2-oxo-1-azatricyclo[...]}-ethanediamide C16H21N3O3 303.4 g/mol Ethyl
N'-[(oxolan-2-yl)methyl]-ethanediamide C18H21N3O4 343.4 g/mol Oxolan-2-ylmethyl
N'-furan-piperidine hybrid C27H30N4O5 490.5 g/mol Furan-propenoyl-piperidinylmethyl

Hypothesized Pharmacological Implications

  • Bioactivity : Benzothiazole-acetamide derivatives () with methoxy-phenyl groups demonstrate the importance of aromatic substituents in modulating receptor affinity, suggesting the 3-phenylpropyl group may similarly influence target binding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-{3-methyl...}ethanediamide, and what key reaction conditions must be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, ethanol with piperidine as a catalyst under controlled temperatures (0–5°C) facilitates the formation of structurally similar amide derivatives (e.g., cyanoacetamides) . Purification often involves column chromatography or recrystallization. Critical parameters include solvent polarity, reaction time, and stoichiometric ratios of reactants. Monitoring via TLC ensures reaction completion .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is required:

  • NMR (¹H/¹³C) to verify proton and carbon environments in the tricyclic framework.
  • IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups.
  • UV-Vis spectroscopymax ~255 nm) to assess conjugation in aromatic systems .
  • Elemental analysis or HPLC-MS for purity validation (>98%) .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer : The compound should be stored at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Stability tests (e.g., accelerated degradation studies under varying pH and temperature) are recommended to establish shelf-life. Lyophilization is advised for long-term storage of hygroscopic derivatives .

Advanced Research Questions

Q. How can computational methods like DFT or molecular dynamics optimize synthetic yield and predict reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to identify energetically favorable pathways for cyclization or amide bond formation. Molecular dynamics simulations help predict solvent effects and steric hindrance in the tricyclic core. Tools like COMSOL Multiphysics integrate reaction kinetics with fluid dynamics for scalable process design . Coupling these with AI-driven experimental automation enables real-time optimization .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for MIC determination). Assess purity via orthogonal methods (HPLC, DSC) to rule out impurities as confounding factors. Compare in vitro (e.g., broth microdilution) and in vivo (e.g., murine infection models) data to contextualize bioavailability limitations .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or membranes)?

  • Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding affinity (KD) and kinetics (kon/koff). Fluorescence quenching assays track conformational changes in target proteins. Molecular docking (AutoDock Vina) predicts binding poses within active sites, validated by mutagenesis studies .

Q. What methodologies are employed to assess pharmacokinetic properties like absorption and metabolic stability?

  • Methodological Answer :

  • In vitro : Caco-2 cell monolayers simulate intestinal absorption. Microsomal stability assays (human liver microsomes) identify metabolic hotspots.
  • In vivo : LC-MS/MS quantifies plasma/tissue concentrations in rodent models. Bile-duct cannulation studies evaluate enterohepatic recirculation .

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